N-(3-cyano-5-phenylfuran-2-yl)benzamide
Description
N-(3-Cyano-5-phenylfuran-2-yl)benzamide is a benzamide derivative characterized by a furan ring substituted with a cyano group at position 3 and a phenyl group at position 5. The benzamide moiety is attached to the furan core via an amide linkage. The cyano group enhances electrophilicity, which may influence reactivity in catalytic or biological systems, while the phenylfuran moiety contributes to steric bulk and π-π stacking interactions. This compound’s synthesis likely involves coupling a benzoyl chloride derivative with a substituted furanamine precursor, analogous to methods described for related benzamides .
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-12-15-11-16(13-7-3-1-4-8-13)22-18(15)20-17(21)14-9-5-2-6-10-14/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPQRIVMVCBGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)benzamide typically involves the reaction of 3-cyano-5-phenylfuran-2-ylamine with benzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-phenylfuran-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(3-cyano-5-phenylfuran-2-yl)benzamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
Benzamide derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
- Electrophilic vs.
- Bulk and Lipophilicity : The phenylfuran moiety introduces greater steric bulk compared to simpler phenyl or alkyl substituents (e.g., flutolanil ), which could affect cell permeability or target engagement.
- Biological Targets: Unlike CTPB (a histone acetyltransferase activator ), the target compound’s furan-cyano architecture might favor inhibition pathways, similar to cyanobenzamide p300 inhibitors .
Anticancer Potential
Cyanobenzamide derivatives are known as cell-permeable inhibitors of p300, a histone acetyltransferase (HAT) implicated in cancer progression . While the target compound’s activity remains unstudied, its cyano group aligns with structural motifs of HAT modulators. For example, anacardic acid-derived benzamides (e.g., CTB ) show comparable efficacy to garcinol, a natural HAT inhibitor. The phenylfuran group may further optimize pharmacokinetics by balancing lipophilicity and solubility.
Pesticidal and Agricultural Uses
Benzamides with halogenated or alkoxy substituents, such as flutolanil , are widely used as fungicides. However, its furan core may reduce environmental persistence compared to pentadecyl-containing analogs (e.g., CTPB ).
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted ADMET Properties (Comparative)
Notes:
- The cyano group may improve solubility compared to highly lipophilic derivatives (e.g., flutolanil) but could increase metabolic liability via cytochrome P450 interactions.
- The phenylfuran moiety might reduce intestinal absorption relative to simpler benzamides (e.g., ), necessitating formulation optimization.
Biological Activity
N-(3-cyano-5-phenylfuran-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a furan ring with a cyano group and a phenyl substituent, making it structurally unique among benzamide derivatives. The presence of the cyano group may enhance its reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity and receptor binding. Such interactions can lead to various biological responses, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The mechanism often involves disrupting cellular processes in pathogens.
- Anticancer Properties : Investigations into related compounds suggest that they may inhibit kinases involved in cell proliferation, thereby exhibiting potential anticancer effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives have been tested against Helicobacter pylori and Clostridium difficile, showing moderate to good efficacy (Table 1).
| Compound | MIC against H. pylori (μM) | MIC against C. difficile (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Nitazoxanide | 13.0 | 39.1 |
| Derivative 1 | 4.0 | 71.9 |
| Derivative 2 | 3.7 | 7.5 |
Anticancer Activity
Studies have highlighted the potential of benzamide derivatives in cancer treatment. For example, certain analogs have demonstrated the ability to inhibit specific kinases that play critical roles in cancer cell proliferation.
Case Studies
- Study on Pancreatic β-cell Protection : A study focusing on related benzamide derivatives identified a compound with β-cell protective activity against endoplasmic reticulum (ER) stress, achieving maximal activity at an EC50 of . This suggests that modifications in the benzamide structure could enhance protective effects against diabetes-related cellular stress .
- Antimicrobial Evaluation : Research on nitazoxanide-based analogues revealed that furan derivatives displayed moderate activity against H. pylori and other pathogens, indicating that the furan moiety may contribute positively to antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the phenyl ring significantly influence biological activity. For instance, introducing electron-withdrawing groups can enhance potency against certain targets.
- Furan Ring Modifications : Alterations to the furan ring structure may also affect pharmacological properties, including solubility and receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
